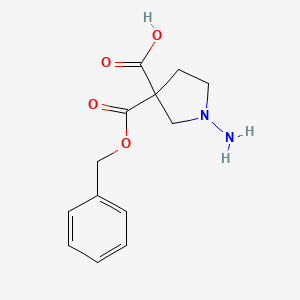
3-Cbz-amino-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cbz-amino-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group at the third position of the pyrrolidine ring, and a carboxylic acid group at the same position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the carbobenzyloxy (Cbz) group. This can be achieved through the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected pyrrolidine is then subjected to further reactions to introduce the carboxylic acid group at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups like Cbz is crucial in multi-step organic syntheses to prevent unwanted side reactions and to facilitate the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cbz-amino-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cbz-amino-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Cbz-amino-pyrrolidine-3-carboxylic acid involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during multi-step syntheses. Upon removal of the Cbz group, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme inhibition. The carboxylic acid group can also engage in reactions typical of carboxylic acids, such as esterification and amidation.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-amino-pyrrolidine-3-carboxylic acid: Similar to 3-Cbz-amino-pyrrolidine-3-carboxylic acid but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-amino-pyrrolidine-3-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-amino-pyrrolidine-3-carboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-amino-3-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-15-7-6-13(9-15,11(16)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H,16,17) |
Clave InChI |
BDPDHJQXRLWSFS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
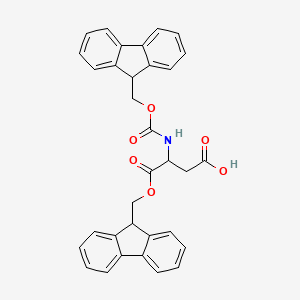
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)

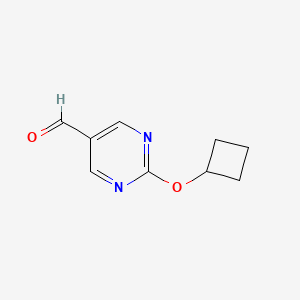
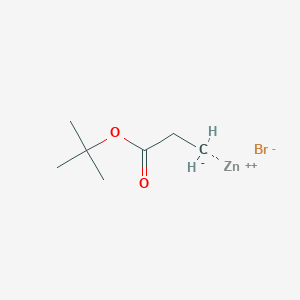
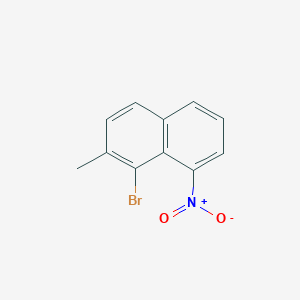
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)
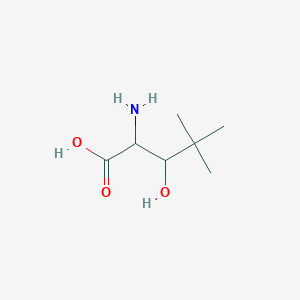
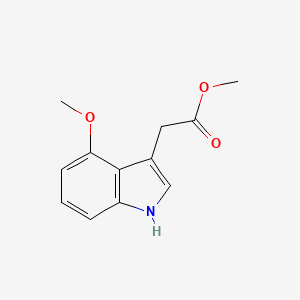
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
